Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
CAS No.: 1219173-79-1
Cat. No.: VC3000844
Molecular Formula: C6H10Cl2N2O2S
Molecular Weight: 245.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219173-79-1 |
|---|---|
| Molecular Formula | C6H10Cl2N2O2S |
| Molecular Weight | 245.13 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C6H8N2O2S.2ClH/c1-10-6(9)4-3-11-5(2-7)8-4;;/h3H,2,7H2,1H3;2*1H |
| Standard InChI Key | JEKRKBLTZUNSFQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC(=N1)CN.Cl.Cl |
| Canonical SMILES | COC(=O)C1=CSC(=N1)CN.Cl.Cl |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1219173-79-1 |
| Molecular Formula | C6H10Cl2N2O2S |
| Molecular Weight | 245.13 g/mol |
| Classification | Thiazole derivative |
| Research Category | For research use only. Not for human or veterinary use |
| Structure | Five-membered thiazole ring with aminomethyl and carboxylate groups |
The incorporation of a thiazole ring in pharmaceutical compounds often contributes to enhanced biological activity and improved pharmacokinetic properties. Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride represents an important scaffold for developing novel bioactive compounds with potential therapeutic applications. The presence of the aminomethyl group and carboxylate functionality provides reactive sites for further derivatization, enhancing its utility in medicinal chemistry.
Chemical Structure and Characteristics
Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride features a five-membered thiazole ring containing adjacent sulfur and nitrogen atoms, forming the core heterocyclic structure. The compound contains an aminomethyl group attached to the C-2 position and a methyl carboxylate group at the C-4 position of the thiazole ring. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it more suitable for biological testing and pharmaceutical formulations.
The structural elements of this compound contribute significantly to its chemical reactivity and biological interactions. The thiazole ring provides structural rigidity and serves as a hydrogen bond acceptor through its nitrogen atom. The aminomethyl group functions as a hydrogen bond donor and can participate in ionic interactions with biological targets. The methyl carboxylate group offers additional hydrogen bond acceptor sites and can be modified to optimize the compound's pharmacological properties.
While specific physical data for this exact compound is limited in the available literature, the properties of similar thiazole derivatives suggest it likely exhibits good stability under normal laboratory conditions and solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound's heterocyclic nature contributes to its potential to form multiple non-covalent interactions with biological macromolecules, which may explain its diverse biological activities.
Synthesis and Chemical Reactivity
The synthesis of Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride typically involves multi-step organic reactions starting from readily available precursors. Based on established synthetic methods for similar thiazole derivatives, the synthesis pathway may include the formation of the thiazole ring through cyclization reactions, followed by functionalization at specific positions.
Typical synthetic approaches to thiazole derivatives often involve the reaction of thiourea derivatives with α-haloketones or α-haloesters under appropriate conditions . For example, the synthesis of related compounds such as Methyl 2-Aminothiazole-4-carboxylate involves the reaction of methyl 3-bromo-2-oxo-propanoate with thiourea in the presence of copper acetate .
A general synthetic pathway for thiazole derivatives like this compound might include:
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Cyclization of an appropriate α-bromoketone or α-bromoester with thiourea or a substituted thiourea
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Introduction of the aminomethyl group through nucleophilic substitution or reductive amination
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Esterification of the carboxylic acid functionality to form the methyl ester
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Salt formation with hydrogen chloride to produce the dihydrochloride derivative
In terms of chemical reactivity, Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride possesses several reactive functional groups. The aminomethyl group can participate in acylation or alkylation reactions, allowing for further structural modifications. This reactivity enables the generation of a library of analogs for structure-activity relationship studies and optimization of biological properties.
The carboxylate ester group provides opportunities for hydrolysis to the corresponding acid or conversion to other functional groups such as amides or hydroxamic acids. The thiazole ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, depending on the reaction conditions and reagents employed.
Biological Activities and Applications
Thiazole derivatives, including Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride, have been studied for their diverse biological activities. These compounds exhibit potential anticancer properties, with some showing cytotoxic effects against various cancer cell lines. The mechanism of their anticancer activity may involve interference with cellular proliferation pathways, inhibition of specific enzymes, or induction of apoptosis in cancer cells.
Additionally, thiazole derivatives have been explored for their anticonvulsant and antitubercular activities. The anticonvulsant properties may relate to interactions with ion channels or neurotransmitter systems in the central nervous system. The antitubercular activity could involve inhibition of essential enzymes or pathways in Mycobacterium tuberculosis.
While specific biological data for Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is limited in the available literature, related compounds from the aminothiazole family have demonstrated significant antimicrobial properties. For instance, certain 2-amino-1,3,4-thiadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Table 2: Potential Biological Activities of Thiazole Derivatives
| Biological Activity | Potential Mechanism | Relevance to Research |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | Development of targeted anticancer agents |
| Anticonvulsant | Modulation of neurotransmitter systems | Treatment of seizure disorders |
| Antitubercular | Inhibition of microbial enzymes | Development of tuberculosis treatments |
| Antimicrobial | Disruption of bacterial cell processes | Addressing antimicrobial resistance |
The versatility of this thiazole derivative makes it a valuable starting point for medicinal chemistry programs aimed at addressing unmet medical needs. Its potential applications include serving as a building block for the synthesis of more complex bioactive compounds, development of enzyme inhibitors, design of receptor modulators, and creation of antimicrobial agents against resistant pathogens .
Interaction Studies and Mechanism of Action
Interaction studies involving Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride focus on its binding affinity to specific molecular targets. This compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways. These molecular interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
The structural features that contribute to the compound's interactions with biological targets include the thiazole ring, which can engage in π-π stacking interactions with aromatic amino acid residues in proteins; the aminomethyl group, which can form hydrogen bonds and ionic interactions with polar and charged residues; and the carboxylate ester, which can participate in hydrogen bonding and dipole-dipole interactions.
Similar compounds, such as Methyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate hydrochloride, have been reported to interact with biological macromolecules through specific molecular targeting. The aminoethyl group of such compounds forms hydrogen bonds with enzymes or receptors, while the thiazole ring engages in π-π stacking interactions. These interactions may modulate enzymatic activity or receptor signaling pathways, potentially leading to antimicrobial or anticancer effects.
Through these interactions, Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride may affect specific enzymes or receptors involved in disease processes. The exact mechanisms of action for its various biological activities likely involve complex molecular interactions that alter signaling pathways or metabolic processes in target cells.
Current Research and Future Perspectives
Current research on thiazole derivatives like Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride continues to expand our understanding of their potential applications in medicinal chemistry. The compound's structural features make it a promising candidate for future studies in various therapeutic areas.
Several research directions hold particular promise:
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Structure-activity relationship (SAR) studies to identify optimal substitution patterns for enhanced biological activity against specific targets
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Development of focused libraries of analogs to explore chemical space around this scaffold
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Target identification studies to elucidate the specific proteins or receptors with which the compound interacts
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Evaluation of combination approaches with established therapeutic agents for potential synergistic effects
The thiazole scaffold's versatility and the aminomethyl group's reactivity provide ample opportunities for chemical modifications to optimize pharmacokinetic properties and target selectivity. For example, researchers may explore the development of hybrid molecules that incorporate the thiazole structure with other pharmacologically active moieties to create compounds with improved efficacy or novel mechanisms of action .
The emerging resistance to current antimicrobial agents highlights the need for new compounds with novel mechanisms of action. The reported antimicrobial activities of some thiazole derivatives suggest that Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride could serve as a valuable starting point for developing new antimicrobial agents .
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